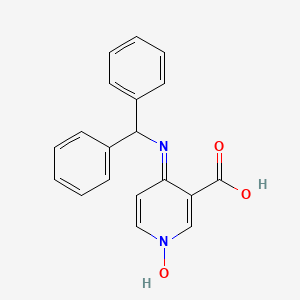
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired isothiazolethione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
科学的研究の応用
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-Chloro-3-(trifluoromethyl)phenyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(2-Chlorophenyl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
143773-31-3 |
|---|---|
分子式 |
C9H6ClNS2 |
分子量 |
227.7 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1,2-thiazole-3-thione |
InChI |
InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChIキー |
GPWYZWXLWFVYAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=S)NS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


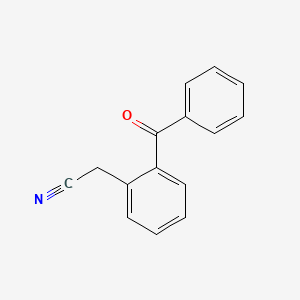
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
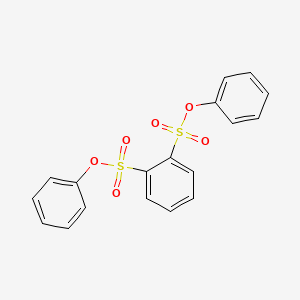
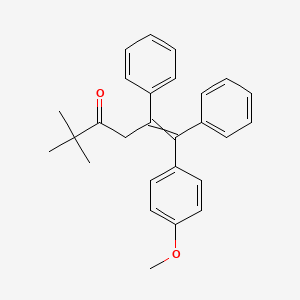
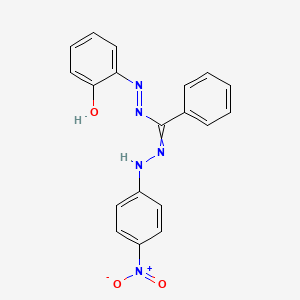


![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
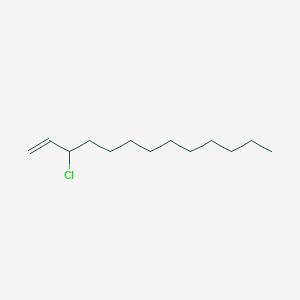
silane](/img/structure/B12552702.png)
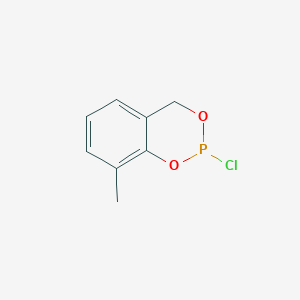
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
